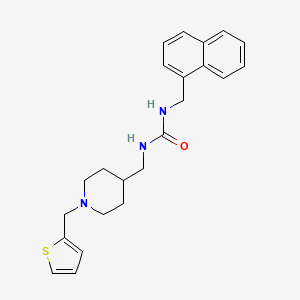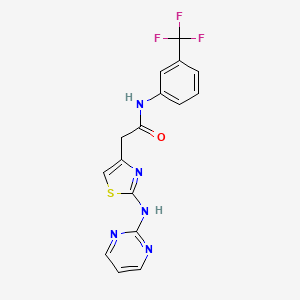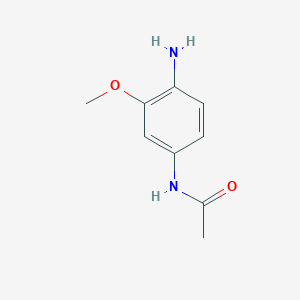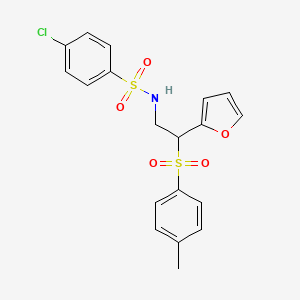![molecular formula C16H14ClNO B2562545 4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol CAS No. 1232824-87-1](/img/structure/B2562545.png)
4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol” is a Schiff base ligand . Schiff bases are known to coordinate to metal atoms in different ways under different reaction conditions . They are derived from the condensation reaction of aldehydes and primary amines .
Synthesis Analysis
The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield was 73.91%, 0.0442g, color: brown, melting point >350°C, and molar conductance (Λ) = 16 Ohm-1·cm2·mol^-1 .Molecular Structure Analysis
The Schiff base ligand and its metal (II) complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points . The deprotonated bidentate Schiff base ligand coordinated to the metal (II) ion via the azomethine nitrogen and phenolic .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds structurally related to "4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol" often focuses on their synthesis and characterization. For example, novel compounds and their metal complexes have been synthesized and characterized using various spectroscopic methods (FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM) to study their chemical properties and potential for forming metal complexes. Computational studies to understand molecular properties suitable for metal ion coordination have also been conducted, highlighting the importance of such compounds in coordination chemistry (Ranjithreddy Palreddy et al., 2015).
Biological Activity
Investigations into the biological activities of these compounds include antimicrobial and antibacterial studies. For instance, synthesized compounds have shown promise in antibacterial activities against various bacterial strains, suggesting their potential as therapeutic agents. The biological activity of such compounds and their metal complexes has been explored through methods like the disc diffusion method, indicating their relevance in developing new antibacterial agents (N. Yıldırım et al., 2018).
Material Science and Catalysis
In material science and catalysis, these compounds have been examined for their roles as catalysts in chemical reactions, such as the oxidation of hydrocarbons. The study of tetranuclear copper(II)-Schiff-base complexes, for example, has revealed their activity as catalysts for the oxidation of cyclohexane and toluene, demonstrating the utility of such compounds in enhancing chemical reactions (P. Roy & M. Manassero, 2010).
Sensor Technology and Environmental Applications
Some studies have focused on the development of sensors for detecting metal ions, showcasing the utility of "this compound" derivatives in environmental monitoring and analytical chemistry. The ability of these compounds to form complexes with specific metal ions can be harnessed for the selective detection of metals, which is crucial for environmental protection and industrial applications (Ananta Hazra et al., 2018).
Wirkmechanismus
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Zukünftige Richtungen
The Schiff base ligands containing oxygen and nitrogen as donor atoms have continued to attract the attention of researchers . One of the major areas of research on the Schiff base metal complexes is their biological activity with the main aim being the discovery of safe and effective therapeutic agents for the treatment of bacterial infections and cancers . A number of Schiff base metal complexes have a diverse spectrum of biological and pharmaceutical activities . Therefore, future research could focus on exploring the potential applications of “4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol” and its metal complexes in medicine.
Eigenschaften
IUPAC Name |
4-chloro-2-(2,3-dihydro-1H-inden-5-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-10,19H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIPJNXSDIAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2562464.png)

![5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2562467.png)

![2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide](/img/structure/B2562469.png)
![N-benzyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2562471.png)
![4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2562473.png)

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine](/img/structure/B2562476.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2562478.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)
![8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2562484.png)
